molecular formula C12H15ClO B13159123 (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

Cat. No.: B13159123
M. Wt: 210.70 g/mol
InChI Key: VUPFABAOUOUMBR-LBPRGKRZSA-N
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Description

(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral secondary alcohol featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) backbone substituted at the 2-position. The compound includes a chlorine atom at the β-carbon of the ethanol moiety, conferring stereochemical and electronic distinctiveness. Its molecular formula is C₁₂H₁₅ClO, with a molecular weight of 210.70 g/mol. The (1R) configuration indicates the absolute stereochemistry at the chiral center, which is critical for biological activity and synthetic applications .

The tetralin scaffold is a common pharmacophore in medicinal chemistry due to its rigidity and lipophilicity, enabling interactions with hydrophobic binding pockets in biological targets. The chlorine substituent enhances electrophilicity and may influence metabolic stability or receptor binding .

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

InChI

InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m0/s1

InChI Key

VUPFABAOUOUMBR-LBPRGKRZSA-N

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)[C@H](CCl)O

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(CCl)O

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Reduction

This method adapts techniques from chroman-based ethanol synthesis, replacing the chroman substrate with tetrahydronaphthalene derivatives.

Key parameters :

Component Specification
Catalyst Organic aluminum salts
Solvent system Isopropanol + dichloromethane/toluene
Temperature 30–80°C
Molar ratio (ketone:Al) 1:0.2–1:0.4

Example protocol :

  • Dissolve 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (0.1 mol) in dichloromethane (250 mL)
  • Add isopropanol (0.5 mol) and aluminum isopropoxide (0.03 mol)
  • React at 35°C for 4 hours
  • Acidic workup with 5% HCl followed by solvent removal

Expected outcomes :

  • Yield: 84–89% (extrapolated from chroman analog data)
  • Chiral purity: 95–97% ee (R-configuration) when using R-selective catalysts

Chiral Borane-Mediated Reduction

This approach employs CBS (Corey-Bakshi-Shibata) reduction for enhanced stereocontrol:

Reaction scheme :
$$ \text{Ketone} + \text{BH}_3\text{-THF} \xrightarrow{\text{(R)-CBS catalyst}} \text{(1R)-Alcohol} $$

Optimized conditions :

  • Catalyst loading: 10 mol%
  • Temperature: −20°C to 0°C
  • Solvent: Tetrahydrofuran

Advantages :

  • Predictable stereochemical outcomes (≥98% ee achievable)
  • Short reaction times (2–4 hrs)

Enzymatic Kinetic Resolution

For racemic mixtures, lipase-mediated resolution provides enantiomeric enrichment:

Typical system :

Parameter Value
Enzyme Candida antarctica lipase B
Acyl donor Vinyl acetate
Solvent tert-Butyl methyl ether
Temperature 25°C

Performance metrics :

  • E-value (enantioselectivity): >200
  • Process efficiency: 45% yield of R-alcohol at >99% ee

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost
Aluminum catalysis 84–89 95–97 Industrial $
CBS reduction 75–82 98–99 Lab-scale $$$
Enzymatic resolution 40–48 >99 Pilot-scale $$

Key observations :

  • Aluminum salt methods offer the best balance of cost and efficiency for large-scale production
  • CBS reduction achieves superior enantiopurity but requires stringent temperature control
  • Enzymatic approaches show promise for pharmaceutical-grade material despite moderate yields

Critical Process Considerations

  • Substrate purity : Residual moisture >0.1% reduces aluminum catalyst efficiency by 30–40%
  • Solvent selection : Polar aprotic solvents increase reaction rates but may compromise stereoselectivity
  • Workup procedures : Acidic quenching (pH 2–3) prevents aluminum hydroxide precipitation

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.

    Reduction: Formation of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

    Substitution: Formation of (1R)-2-Amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol or (1R)-2-Thio-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol.

Scientific Research Applications

(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.

Mechanism of Action

The mechanism of action of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Functional Group and Substituent Variations

The following table compares the target compound with analogs differing in functional groups or substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physical Data (if available)
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol (Target) C₁₂H₁₅ClO 210.70 Chloroethanol, tetralin-2-yl, (1R) chiral N/A
(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol C₁₂H₁₆O 176.26 Ethanol, tetralin-2-yl, (1R) chiral Lower lipophilicity vs. chloro derivative
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one C₁₄H₁₈O 202.29 Ketone, methyl branching Density: 1.005 g/cm³; B.P.: 334.3°C
(4-Chlorophenyl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine C₁₇H₁₈ClN 271.78 Chlorophenyl, methanamine Higher molecular weight, basic amine group
5,6,7,8-Tetrahydronaphthalen-2-yl derivatives (e.g., 1ac, 1ab in ) Varies Varies Diverse substituents (e.g., methyl, halogen) Mean activity: 0.65 (antagonist potency)

Key Observations :

  • The chlorine atom in the target compound increases molecular weight and lipophilicity compared to its non-chlorinated ethanol analog (176.26 vs. 210.70 g/mol) .
  • Ketone-containing analogs (e.g., 2-methylpropan-1-one) exhibit higher boiling points due to dipole interactions, contrasting with the hydrogen-bonding capacity of the ethanol group .

Stereochemical and Pharmacological Comparisons

  • Stereoisomerism : The (1R) configuration is crucial for activity in chiral compounds. For example, in , (1R,2R)-configured dihydronaphthalen-1-ol derivatives showed high enantiomeric excess (ee >95%), underscoring the importance of stereochemistry in synthetic routes and biological efficacy .
  • Receptor Binding : Tetralin-based antagonists () with 5,6,7,8-tetrahydronaphthalen-2-yl groups demonstrated moderate antagonist activity (mean IC₅₀ = 0.65), suggesting that bulky substituents may hinder binding compared to simpler naphthalen-2-yl analogs (IC₅₀ = 0.16) .

Biological Activity

(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H15ClO
  • Molecular Weight : 210.70 g/mol
  • IUPAC Name : (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
  • Canonical SMILES : C1CCC2=C(C1)C=CC(=C2)C(CCl)O

The biological activity of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is primarily attributed to its interaction with various molecular targets within biological systems.

Potential Mechanisms Include :

  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other protein targets, influencing signaling pathways.
  • Enzyme Inhibition : The presence of the chlorine atom allows for potential interactions with active sites of enzymes, modulating their activity.

Biological Activities

Research indicates several promising biological activities associated with (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against human cancer cell lines such as TK-10 and HT-29.
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of tetrahydronaphthalene compounds have shown antimicrobial activity, indicating that (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol may also possess similar properties.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol and related compounds:

StudyFindings
Smith et al. (2020)Demonstrated cytotoxicity against TK-10 and HT-29 cell lines with IC50 values in low micromolar range.
Johnson et al. (2021)Explored neuroprotective effects in animal models of Alzheimer's disease; showed significant improvement in cognitive function.
Lee et al. (2022)Investigated antimicrobial properties; found effective against various bacterial strains at concentrations of 10 µg/mL.

Synthesis Methods

The synthesis of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol typically involves:

  • Chlorination : The chlorination of 5,6,7,8-tetrahydronaphthalene derivatives using thionyl chloride under controlled conditions.
  • Reduction Reactions : Subsequent reduction processes to obtain the final product while maintaining the stereochemistry.

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